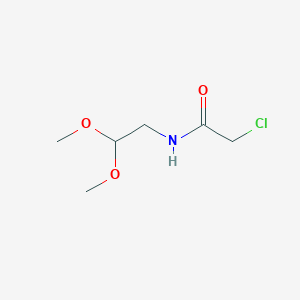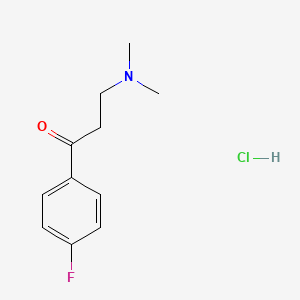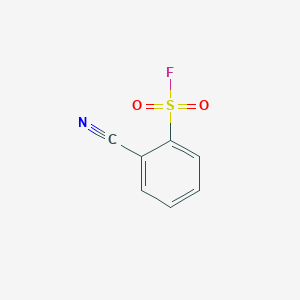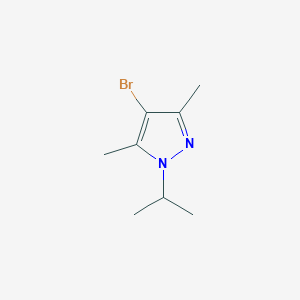
4-bromo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole
Overview
Description
4-bromo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H13BrN2 and its molecular weight is 217.11. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Pyrazoles are recognized for their broad spectrum of biological activities and their role as a pharmacophore in medicinal chemistry. The synthesis of pyrazole derivatives involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride, dimethyl formamide, and hydrazine. These methods yield heterocyclic appended pyrazoles, which have shown widespread bioactivities including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The success of pyrazole derivatives as COX-2 inhibitors underscores their significance in drug development. Such synthetic strategies enable the annelation of different heterocyclic nuclei with pyrazoles, extending the heterocyclic systems available for the design of biological agents (Dar & Shamsuzzaman, 2015).
Antifungal Applications
Research on small molecules against the pathogen Fusarium oxysporum highlights the antifungal capabilities of pyrazole derivatives. Structure-activity relationship (SAR) interpretations have identified compounds with potent antifungal pharmacophores, demonstrating the specificity of pyrazole derivatives in biological activity against fungal pathogens. This understanding aids in the mechanistic insights of drug-target interactions for developing effective antifungal agents (Kaddouri et al., 2022).
Heterocyclic Compounds Synthesis
The versatility of pyrazole derivatives extends to their use as building blocks in the synthesis of a variety of heterocyclic compounds. The reactivity of these derivatives allows for the creation of innovative heterocycles, including pyrazolo-imidazoles and spiropyrans, under mild reaction conditions. This capacity for generating diverse heterocycles from pyrazole derivatives is crucial for the development of new materials and pharmaceutical agents (Gomaa & Ali, 2020).
Anticancer Research
The exploration of pyrazoline derivatives for anticancer applications underscores their potential in oncology. These derivatives exhibit significant biological effects, including anticancer activity, highlighting the importance of pyrazoline as an electron-rich nitrogen carrier. The synthetic versatility and the observed biological activities of pyrazoline derivatives underline their potential as a basis for novel anticancer therapies (Ray et al., 2022).
Multicomponent Synthesis
The multicomponent synthesis of bioactive molecules containing the pyrazole moiety showcases the efficiency and versatility of this approach in pharmaceutical chemistry. This method facilitates the development of compounds with antibacterial, anticancer, and antimalarial activities. The concise organization of analytical data and synthetic mechanisms from these studies provides a valuable resource for the ongoing search for biologically active molecules featuring the pyrazole core (Becerra et al., 2022).
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-5(2)11-7(4)8(9)6(3)10-11/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKZTTNVIBHWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227074 | |
| Record name | 4-Bromo-3,5-dimethyl-1-(1-methylethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51108-52-2 | |
| Record name | 4-Bromo-3,5-dimethyl-1-(1-methylethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51108-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,5-dimethyl-1-(1-methylethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


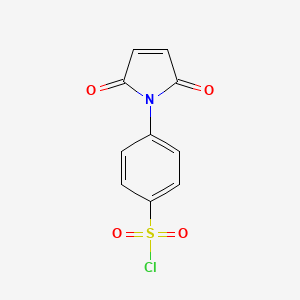
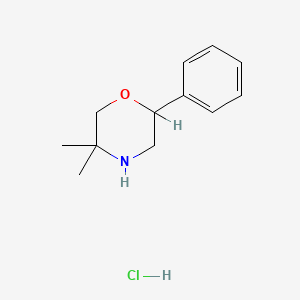
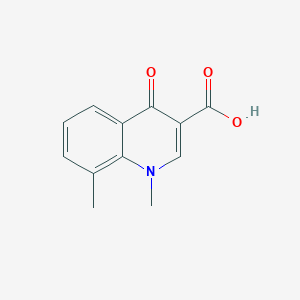

![3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one](/img/structure/B3032701.png)
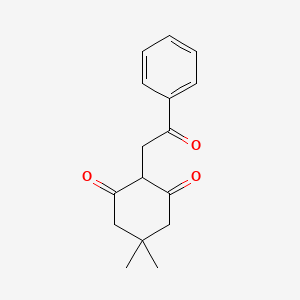


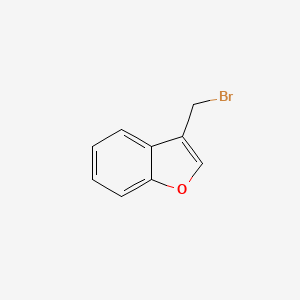

![(3aS,4S,6R,6aR)-4-(Iodomethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B3032713.png)
